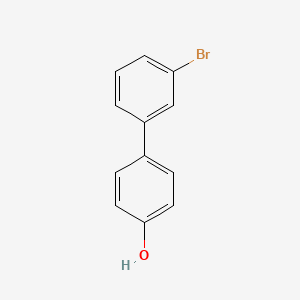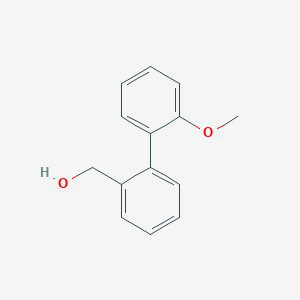
1-Methyl-4-oxo-1,4-dihydroquinoline-3,7-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-oxo-1,4-dihydroquinoline-3,7-dicarboxylic acid is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound features a quinoline core with a methyl group at position 1, oxo groups at positions 4 and 7, and carboxylic acid groups at positions 3 and 7. Quinoline derivatives are widely studied for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-oxo-1,4-dihydroquinoline-3,7-dicarboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of anthranilic acid derivatives with suitable aldehydes or ketones, followed by cyclization and oxidation steps . The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization and oxidation. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-oxo-1,4-dihydroquinoline-3,7-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the dihydroquinoline core to quinoline derivatives.
Reduction: Reduction of the oxo groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions at the quinoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions include quinoline derivatives with modified functional groups, such as hydroxyl, halogen, or amino groups, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Methyl-4-oxo-1,4-dihydroquinoline-3,7-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For example, it acts as an inhibitor of HIV-1 integrase, an enzyme crucial for the integration of viral DNA into the host genome . The compound binds to the active site of the enzyme, preventing the strand transfer process and thereby inhibiting viral replication. Other molecular targets include kinases and receptors involved in cell signaling pathways, which can lead to anticancer and anti-inflammatory effects .
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: Known for their antimicrobial and anticancer activities.
Quinolone antibiotics: Such as ciprofloxacin, which are widely used for their antibacterial properties.
Fluoroquinolones: A subclass of quinolones with enhanced activity against a broad spectrum of bacteria.
Uniqueness: 1-Methyl-4-oxo-1,4-dihydroquinoline-3,7-dicarboxylic acid is unique due to its dual carboxylic acid groups at positions 3 and 7, which confer distinct chemical reactivity and biological activity. This structural feature allows for diverse chemical modifications and the potential to interact with multiple biological targets, making it a versatile compound for drug development and industrial applications .
Properties
IUPAC Name |
1-methyl-4-oxoquinoline-3,7-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5/c1-13-5-8(12(17)18)10(14)7-3-2-6(11(15)16)4-9(7)13/h2-5H,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJHALBVIIRTAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=C(C=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-fluorophenyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B7836109.png)


![1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B7836132.png)

![1-(4'-Ethoxy-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B7836140.png)

![3'-Bromo-[1,1'-biphenyl]-3-ol](/img/structure/B7836155.png)
![1-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B7836162.png)





